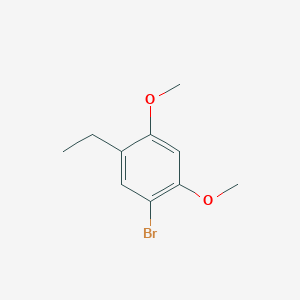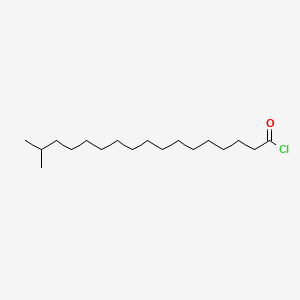
Isooctadecanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isooctadecanoyl chloride, is an organic compound belonging to the class of acyl chlorides. It is derived from heptadecanoic acid and is characterized by the presence of a 16-methyl group. This compound is used in various organic synthesis processes and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isooctadecanoyl chloride, can be synthesized through the reaction of heptadecanoic acid with thionyl chloride or oxalyl chloride. The reaction typically occurs under reflux conditions, where the acid is converted to its corresponding acyl chloride.
Industrial Production Methods: In industrial settings, the production of heptadecanoyl chloride, 16-methyl-, involves large-scale reactions using thionyl chloride or oxalyl chloride. The process is carried out in specialized reactors to ensure safety and efficiency. The product is then purified through distillation or crystallization techniques.
Types of Reactions:
Substitution Reactions: this compound, undergoes nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, heptadecanoyl chloride, 16-methyl-, hydrolyzes to form heptadecanoic acid and hydrochloric acid.
Common Reagents and Conditions:
Amines: Reacts with primary or secondary amines under mild conditions to form amides.
Alcohols: Reacts with alcohols in the presence of a base to form esters.
Water: Hydrolyzes in the presence of water or aqueous base.
Major Products Formed:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Heptadecanoic Acid: Formed from hydrolysis reactions.
Aplicaciones Científicas De Investigación
Isooctadecanoyl chloride, is utilized in various scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce the heptadecanoyl group into molecules.
Biology: Employed in the synthesis of biologically active molecules and lipids.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of heptadecanoyl chloride, 16-methyl-, involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, introducing the heptadecanoyl group into the target molecules. This reactivity is primarily due to the electrophilic nature of the carbonyl carbon in the acyl chloride group .
Comparación Con Compuestos Similares
Heptadecanoic Acid: The parent compound from which heptadecanoyl chloride, 16-methyl-, is derived.
Palmitoyl Chloride: Another acyl chloride with a similar structure but shorter carbon chain.
Stearoyl Chloride: Similar acyl chloride with an 18-carbon chain.
Uniqueness: Isooctadecanoyl chloride, is unique due to the presence of the 16-methyl group, which can influence its reactivity and the properties of the resulting products. This structural feature can lead to different steric and electronic effects compared to other acyl chlorides .
Propiedades
Número CAS |
78851-23-7 |
|---|---|
Fórmula molecular |
C18H35ClO |
Peso molecular |
302.9 g/mol |
Nombre IUPAC |
16-methylheptadecanoyl chloride |
InChI |
InChI=1S/C18H35ClO/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20/h17H,3-16H2,1-2H3 |
Clave InChI |
LFDKQJVNMJFNGG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCCCCCCCCC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



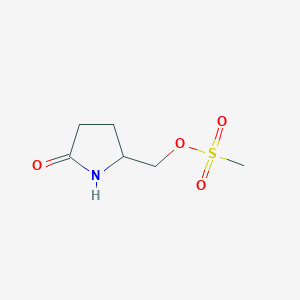



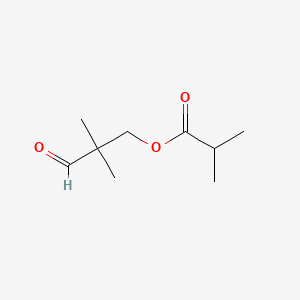

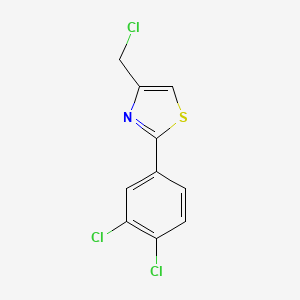
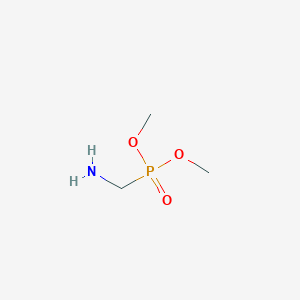


![1-Azabicyclo[2.2.2]octane-4-carbonyl chloride](/img/structure/B8760000.png)
![4(3H)-Pyrimidinone, 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6-(4-morpholinyl)-](/img/structure/B8760016.png)
